molecular formula C19H18Cl2N2O3 B6014062 N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B6014062
M. Wt: 393.3 g/mol
InChI Key: VXAYUMTYWUSNSS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrrolidinecarboxamide family and is often referred to as CEP-1347.

Mechanism of Action

CEP-1347 acts as a JNK inhibitor by binding to the ATP-binding site of JNK and preventing its activation. This leads to a reduction in the phosphorylation of c-Jun, a transcription factor that is activated by JNK and is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activation of microglia, a type of immune cell in the brain that is involved in neuroinflammation. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using CEP-1347 in lab experiments is that it is a specific JNK inhibitor, which allows researchers to study the effects of JNK inhibition on neuronal cell death and neuroinflammation. However, one limitation is that CEP-1347 has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of CEP-1347. One direction is to investigate its potential therapeutic effects in animal models of neurological disorders. Another direction is to study its effects on other signaling pathways that are involved in neuronal cell death and neuroinflammation. Additionally, the development of more soluble analogs of CEP-1347 could improve its potential for clinical use.
In conclusion, CEP-1347 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in various neurological disorders by inhibiting the activation of JNK. While there are advantages and limitations to using CEP-1347 in lab experiments, there are many potential future directions for its study.

Synthesis Methods

The synthesis of CEP-1347 involves several steps, including the reaction of 4-chlorophenylhydrazine with 4-chlorobenzoyl chloride to form 1-(4-chlorophenyl)-3-(4-chlorobenzoyl)hydrazine. This intermediate is then reacted with ethylene oxide to produce N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-3-(4-chlorobenzoyl)hydrazine. Finally, this compound is cyclized with pyrrolidine-2,5-dione to form CEP-1347.

Scientific Research Applications

CEP-1347 has been studied for its potential neuroprotective effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in neuronal cell death.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-1-5-16(6-2-14)23-12-13(11-18(23)24)19(25)22-9-10-26-17-7-3-15(21)4-8-17/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAYUMTYWUSNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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